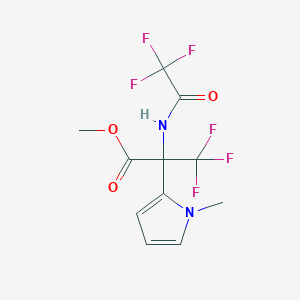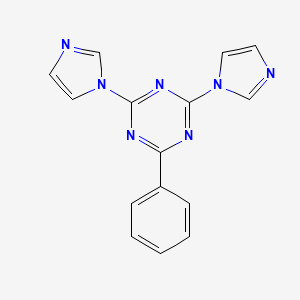![molecular formula C20H21ClN2O5 B11078818 3-(4-Tert-butylphenyl)-3-{[(2-chloro-5-nitrophenyl)carbonyl]amino}propanoic acid](/img/structure/B11078818.png)
3-(4-Tert-butylphenyl)-3-{[(2-chloro-5-nitrophenyl)carbonyl]amino}propanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-[4-(TERT-BUTYL)PHENYL]-3-[(2-CHLORO-5-NITROBENZOYL)AMINO]PROPANOIC ACID is an organic compound with a complex structure that includes a tert-butyl group, a chloronitrobenzoyl group, and a propanoic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[4-(TERT-BUTYL)PHENYL]-3-[(2-CHLORO-5-NITROBENZOYL)AMINO]PROPANOIC ACID typically involves multiple steps. One common method starts with the reaction of benzoyl chloride with tert-butyl bromide to form a substituted benzoyl bromide. This intermediate is then subjected to aromatic carbonyl reduction to yield the corresponding nitrile, which is subsequently hydrolyzed to produce the target compound .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to maximize efficiency and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
3-[4-(TERT-BUTYL)PHENYL]-3-[(2-CHLORO-5-NITROBENZOYL)AMINO]PROPANOIC ACID undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can be performed to modify the nitro group or other functional groups.
Substitution: The compound can participate in substitution reactions, particularly at the aromatic ring.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Such as potassium permanganate or chromium trioxide.
Reducing agents: Such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution reagents: Such as halogens or nucleophiles under acidic or basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce amines or alcohols.
Scientific Research Applications
3-[4-(TERT-BUTYL)PHENYL]-3-[(2-CHLORO-5-NITROBENZOYL)AMINO]PROPANOIC ACID has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-[4-(TERT-BUTYL)PHENYL]-3-[(2-CHLORO-5-NITROBENZOYL)AMINO]PROPANOIC ACID involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and triggering various biochemical pathways. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
3-(4-TERT-BUTYLPHENYL)PROPANOIC ACID: Similar structure but lacks the chloronitrobenzoyl group.
2-CHLORO-5-NITROBENZOIC ACID: Contains the chloronitrobenzoyl group but lacks the tert-butyl and propanoic acid moieties.
Uniqueness
3-[4-(TERT-BUTYL)PHENYL]-3-[(2-CHLORO-5-NITROBENZOYL)AMINO]PROPANOIC ACID is unique due to its combination of functional groups, which confer distinct chemical properties and potential applications. The presence of both the tert-butyl and chloronitrobenzoyl groups allows for diverse chemical reactivity and biological activity.
Properties
Molecular Formula |
C20H21ClN2O5 |
|---|---|
Molecular Weight |
404.8 g/mol |
IUPAC Name |
3-(4-tert-butylphenyl)-3-[(2-chloro-5-nitrobenzoyl)amino]propanoic acid |
InChI |
InChI=1S/C20H21ClN2O5/c1-20(2,3)13-6-4-12(5-7-13)17(11-18(24)25)22-19(26)15-10-14(23(27)28)8-9-16(15)21/h4-10,17H,11H2,1-3H3,(H,22,26)(H,24,25) |
InChI Key |
PRBIZAYDVSXFBD-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)C(CC(=O)O)NC(=O)C2=C(C=CC(=C2)[N+](=O)[O-])Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![ethyl 4-[5-(2,4-dimethoxyphenyl)-3-{[4-(ethoxycarbonyl)phenyl]amino}-2-oxo-2,5-dihydro-1H-pyrrol-1-yl]benzoate](/img/structure/B11078749.png)

![N-{1-[(3,4-dimethoxyphenyl)amino]-4-(methylsulfanyl)-1-oxobutan-2-yl}benzamide](/img/structure/B11078763.png)
![Phenyl-(2-thioxo-2H-[1,2,4]triazolo[1,5-a]pyrimidin-1-yl)-methanone](/img/structure/B11078766.png)
![N-[4-fluoro-3-(trifluoromethyl)phenyl]-3,4-dimethoxybenzamide](/img/structure/B11078767.png)
![1H-Pyrrolo[3,4-c]pyrazol-6-one, 4,5-diphenyl-3-thiophen-2-yl-4,5-dihydro-](/img/structure/B11078770.png)
![Cyclohexane-1,3-dione, 2-[1-[2-(3,4-diethoxyphenyl)ethylamino]propylidene]-](/img/structure/B11078777.png)
![2-{[(5-Thioxo-4,5-dihydro-1,3,4-thiadiazol-2-yl)amino]carbonyl}benzoic acid](/img/structure/B11078783.png)
![2-[(E)-2-(4-ethoxyphenyl)ethenyl]-6-nitro-4H-3,1-benzoxazin-4-one](/img/structure/B11078790.png)
![3-(1,1,2,2-tetrafluoroethoxy)-N-[(2,4,6-trimethylpyridin-3-yl)carbamoyl]benzamide](/img/structure/B11078797.png)
![4-[2-chloro-1,1,2-trifluoro-2-(trifluoromethoxy)ethyl]sulfanyl-5-methyl-2-phenyl-1H-pyrazol-3-one](/img/structure/B11078809.png)
![N-[3-(4,4-dimethyl-2,5-dioxoimidazolidin-1-yl)-2-hydroxypropyl]-N-(2-methoxy-5-nitrophenyl)benzenesulfonamide](/img/structure/B11078824.png)
![4-(3,4-dichlorophenyl)-1-(phenoxymethyl)-N-phenyl-5,6,7,8-tetrahydro-2,2a,8a-triazacyclopenta[cd]azulene-3-carbothioamide](/img/structure/B11078832.png)
